molecular formula C18H20ClNO B3025816 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride CAS No. 27590-61-0

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride

Cat. No. B3025816
CAS RN: 27590-61-0
M. Wt: 301.8 g/mol
InChI Key: DZBGHEJUNJIOIJ-UHFFFAOYSA-N
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Description

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride (PPAP) is an organic compound belonging to the class of substituted phenylacetones. It has a wide range of applications, from pharmaceuticals to biochemistry and physiology. In

Scientific Research Applications

Chemical Reactions and Synthesis

  • 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride has been involved in various chemical reactions, such as base-catalyzed aldol reactions with acetophenone derivatives, yielding products like 3-(2-pyridinyl)-1-phenyl-2-propenone under certain conditions (Wachter-Jurcsak, Radu, & Redin, 1998).

Anticancer Research

  • In the realm of anticancer research, reactions involving acetophenone derivatives have led to the synthesis of compounds with significant antitumor activity against various cancer cell lines (El-Ebiary, Swellem, & Nawwar, 2017).

Quantum Mechanical Methods in Synthesis

  • Quantum mechanical methods have been used to analyze the transition structures of 1,3-dipolar cycloadditions involving enamines derived from acetophenone, providing insights into mechanisms and reactivities (Lopez, Munk, & Houk, 2013).

Asymmetric Synthesis

  • Research on asymmetric synthesis, involving chiral reagents derived from similar compounds, has been shown to produce high optical yields of certain products, demonstrating the potential for creating enantiomerically pure substances (Mukaiyama, Asami, Hanna, & Kobayashi, 1977).

Organic Synthesis

  • Studies in organic synthesis have highlighted methods for creating derivatives of 2-phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride, such as one-pot syntheses under solvent-free conditions, which are pivotal for developing novel organic compounds (Le, Xie, & Xu, 2012).

Catalytic Reactions

  • This compound has also been studied in catalytic reactions, particularly in selective hydrogenation processes, which are crucial in chemical manufacturing and pharmaceuticals (Chen, Chen, & Cheng, 2003).

Microbial Metabolism

  • The microbial metabolism of acetophenone and its derivatives, including 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride, has been studied to understand the biodegradation pathways and environmental implications (Cripps, 1975).

properties

IUPAC Name

1,2-diphenyl-2-pyrrolidin-1-ium-1-ylethanone;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO.ClH/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15;/h1-6,9-12,17H,7-8,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBGHEJUNJIOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH+](C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride

CAS RN

27590-61-0
Record name alpha-D2Pv hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027590610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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